3-Acetyl-1-benzoselenophen-2-yl acetate
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Overview
Description
3-Acetyl-1-benzoselenophen-2-yl acetate is a chemical compound belonging to the class of benzoselenophenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-benzoselenophen-2-yl acetate can be achieved through several methods. One common approach involves the reaction of benzoselenophene derivatives with acetylating agents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-benzoselenophen-2-yl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro groups.
Major Products Formed
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Acetyl-1-benzoselenophen-2-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Acetyl-1-benzoselenophen-2-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways. Its effects are mediated through the formation of reactive selenium species, which can interact with cellular components and induce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-1-benzoselenophen-2-yl acetate
- 3-Tetrazolyl-1-benzoselenophen-2-yl acetate
- 3-Acylamino-1-benzoselenophen-2-yl acetate
Uniqueness
3-Acetyl-1-benzoselenophen-2-yl acetate is unique due to its specific acetyl functional group, which imparts distinct chemical properties and reactivity compared to other benzoselenophene derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62218-96-6 |
---|---|
Molecular Formula |
C12H10O3Se |
Molecular Weight |
281.18 g/mol |
IUPAC Name |
(3-acetyl-1-benzoselenophen-2-yl) acetate |
InChI |
InChI=1S/C12H10O3Se/c1-7(13)11-9-5-3-4-6-10(9)16-12(11)15-8(2)14/h3-6H,1-2H3 |
InChI Key |
YUVMLMFFJZSXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C([Se]C2=CC=CC=C21)OC(=O)C |
Origin of Product |
United States |
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